1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
1-Butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound belonging to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a butyl group, a methoxyphenyl group, and a thione group, making it a unique and versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which share a similar structure with this compound, interact with biopolymers in the living system due to their structural similarity with naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to exhibit cytotoxicity against various cell lines, suggesting that they may have potential as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with butylamine to form an imine intermediate, which is then subjected to cyclization with thiourea under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-Butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carbonitrile
- Ethyl 1-butyl-2-(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Uniqueness: 1-Butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-butyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-3-4-12-21-17-11-6-5-10-16(17)19(23)20-18(21)14-8-7-9-15(13-14)22-2/h7-9,13H,3-6,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGQLBDJFUTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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